molecular formula C24H18ClN5O3 B11329001 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11329001
M. Wt: 459.9 g/mol
InChI Key: AQVCYXGQUJXUFE-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a benzoxazole ring, a triazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring from 4-chlorobenzoic acid. This is achieved through a cyclization reaction with o-aminophenol under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide is derived from 4-methoxyphenyl azide, and the alkyne is a propargyl derivative.

    Coupling of the Benzoxazole and Triazole Rings: The benzoxazole and triazole rings are then coupled through a nucleophilic substitution reaction, where the benzoxazole derivative reacts with the triazole derivative in the presence of a suitable base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.9 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C24H18ClN5O3/c1-14-22(24(31)26-17-7-10-19(32-2)11-8-17)27-29-30(14)18-9-12-21-20(13-18)23(33-28-21)15-3-5-16(25)6-4-15/h3-13H,1-2H3,(H,26,31)

InChI Key

AQVCYXGQUJXUFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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